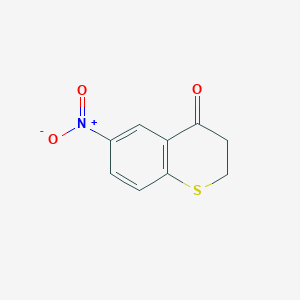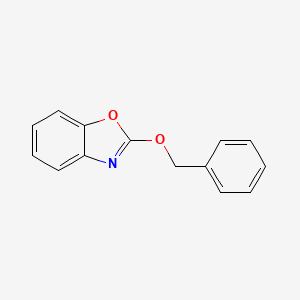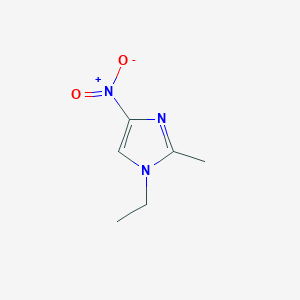
6-Nitrothiochroman-4-one
Overview
Description
6-Nitrothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone family These compounds are structurally related to chromones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrothiochroman-4-one typically involves the nitration of thiochroman-4-one. One common method is the reaction of thiochroman-4-one with nitric acid in acetic acid at room temperature, yielding this compound . Another approach involves the use of iron wire and ammonium chloride in an ethanol-water mixture, followed by heating at 70°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like iron and ammonium chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Iron wire and ammonium chloride in an ethanol-water mixture at 70°C.
Substitution: Typical conditions involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Reduction: 6-Aminothiochroman-4-one.
Substitution: Various substituted thiochroman-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitrothiochroman-4-one has several applications in scientific research:
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitrothiochroman-4-one and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiochromanone derivatives with a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the specific molecular targets and pathways involved for this compound.
Comparison with Similar Compounds
6-Chlorothiochroman-4-one: Similar structure with a chlorine atom instead of a nitro group.
6-Fluorothiochroman-4-one: Contains a fluorine atom at the 6th position.
Thiochroman-4-one: The parent compound without any substituents at the 6th position.
Uniqueness: 6-Nitrothiochroman-4-one is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
6-nitro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIWZGCRKUPJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602982 | |
| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89444-03-1 | |
| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















